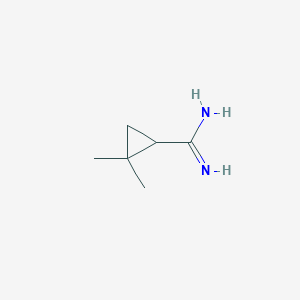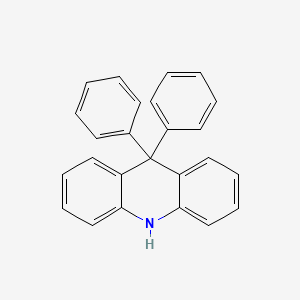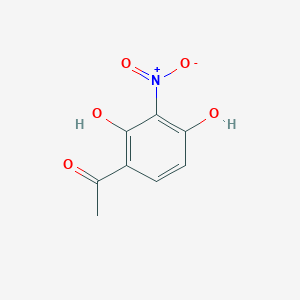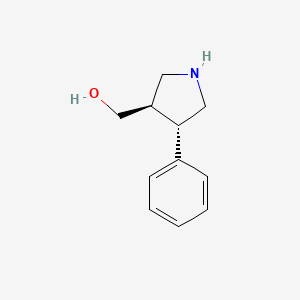
3-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride is a synthetic compound characterized by the presence of a trimethoxyphenyl group attached to a pyrazole ring, which is further functionalized with an amine group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride typically involves the following steps:
-
Formation of the Pyrazole Ring: : The initial step involves the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring. For instance, 3,4,5-trimethoxyphenylhydrazine can be reacted with ethyl acetoacetate under reflux conditions in ethanol to yield the corresponding pyrazole derivative.
-
Amination: : The pyrazole derivative is then subjected to amination. This can be achieved by reacting the pyrazole with ammonia or an amine source under suitable conditions, often in the presence of a catalyst or under high temperature and pressure.
-
Hydrochloride Formation: : Finally, the free base of the amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as ethanol or methanol, followed by crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
-
Reduction: : Reduction reactions can target the pyrazole ring or the nitro derivatives formed from oxidation, converting them back to amines or other reduced forms.
-
Substitution: : The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms of the compound.
Substitution: Halogenated or nitrated derivatives of the trimethoxyphenyl group.
Scientific Research Applications
3-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer, due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The biological activity of 3-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride is primarily attributed to its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical cellular pathways. For example, the compound may inhibit enzymes like histone deacetylases (HDACs) or epidermal growth factor receptors (EGFR), leading to the modulation of gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenethylamine: Known for its psychoactive properties and used in neurological research.
3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of various pharmaceuticals.
3,4,5-Trimethoxyphenylacetic acid: Used in the synthesis of anti-inflammatory drugs.
Uniqueness
3-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride stands out due to its unique combination of a trimethoxyphenyl group with a pyrazole ring and an amine functionality. This structure imparts distinct biological activities and makes it a versatile compound in medicinal chemistry.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3.ClH/c1-16-9-4-7(8-6-11(13)15-14-8)5-10(17-2)12(9)18-3;/h4-6H,1-3H3,(H3,13,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGFCIFONYYUKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=NN2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine](/img/structure/B1356504.png)





![Methyl 5-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B1356522.png)
![Ethyl oxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B1356523.png)
